molecular formula C8H9BN2O5 B581981 3-Acetamido-2-nitrophenylboronic acid CAS No. 78887-38-4

3-Acetamido-2-nitrophenylboronic acid

Cat. No. B581981
CAS RN: 78887-38-4
M. Wt: 223.979
InChI Key: XJRVFUIJKNFQBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Acetamido-2-nitrophenylboronic acid is C8H9BN2O5 . The nitro group (-NO2) can act as a withdrawing group, activating the phenyl ring for further functionalization, while the acetamido group (-NHC(O)CH3) can provide solubility or participate in hydrogen bonding interactions during reactions.


Chemical Reactions Analysis

The boronic acid functionality in 3-Acetamido-2-nitrophenylboronic acid can participate in Suzuki-Miyaura couplings, a common reaction in organic synthesis for creating carbon-carbon bonds. Additionally, a catalytic protodeboronation of pinacol boronic esters has been reported, which could be relevant to the reactivity of this compound .

Scientific Research Applications

Overview

The applications of 3-Acetamido-2-nitrophenylboronic acid in scientific research are diverse, spanning several fields including environmental sciences, pharmacology, and analytical chemistry. Due to the specific requirements, this summary will focus on general research themes related to the compound's characteristics and its potential uses, avoiding topics on drug dosage, use, or side effects.

Environmental Impact and Degradation Studies

One of the prominent areas of research involving compounds like 3-Acetamido-2-nitrophenylboronic acid focuses on environmental degradation processes and the environmental fate of similar chemicals. Studies often explore how these compounds break down under various conditions or how they might affect ecosystems. For instance, research on the degradation of acetaminophen in water treatment processes sheds light on the pathways and by-products of similar organic compounds, highlighting the need for effective removal strategies to protect aquatic life and water quality (Qutob et al., 2022).

Pharmacological Research

In pharmacology, compounds with similar structures to 3-Acetamido-2-nitrophenylboronic acid are studied for their therapeutic effects and mechanisms of action. For example, research on N-acetylcysteine (NAC) in psychiatric disorders investigates alternatives to traditional pharmacological therapies, suggesting that compounds with amide and nitro functional groups may have potential applications beyond their current uses (Dean et al., 2011).

Analytical Chemistry Applications

In analytical chemistry, the properties of 3-Acetamido-2-nitrophenylboronic acid are leveraged in the development of new methodologies for detecting and quantifying biological and environmental samples. The compound's reactivity and selectivity make it a candidate for creating sensitive and specific assays. For example, the development of a colorimetric method for estimating acetoacetate demonstrates the use of nitrophenol derivatives in designing analytical techniques (Schilke & Johnson, 1965).

Safety and Hazards

3-Acetamido-2-nitrophenylboronic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 3-Acetamido-2-nitrophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

3-Acetamido-2-nitrophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . The nitro group (-NO2) can act as a withdrawing group, activating the phenyl ring for further functionalization, while the acetamido group (-NHC(O)CH3) can provide solubility or participate in hydrogen bonding interactions during reactions.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by 3-Acetamido-2-nitrophenylboronic acid . This reaction is used to create carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the formation of new organic compounds through the creation of these bonds .

Pharmacokinetics

It’s important to note that the compound’s solubility can be influenced by the acetamido group, which could potentially impact its bioavailability.

Result of Action

The result of the action of 3-Acetamido-2-nitrophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of 3-Acetamido-2-nitrophenylboronic acid is influenced by various environmental factors. For instance, the compound is stable under inert gas (nitrogen or argon) at 2-8 °C . Additionally, the compound should be handled in conditions that avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

(3-acetamido-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-2-3-6(9(13)14)8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRVFUIJKNFQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657329
Record name (3-Acetamido-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-2-nitrophenylboronic acid

CAS RN

78887-38-4
Record name B-[3-(Acetylamino)-2-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78887-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Acetamido-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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